molecular formula C12H15NO2 B15306034 Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Cat. No.: B15306034
M. Wt: 205.25 g/mol
InChI Key: FECPVEISYOJZBN-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a tetrahydroisoquinoline derivative featuring a methyl group at the 1-position and a methyl ester substituent at the 7-position of the aromatic ring.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

InChI

InChI=1S/C12H15NO2/c1-8-11-7-10(12(14)15-2)4-3-9(11)5-6-13-8/h3-4,7-8,13H,5-6H2,1-2H3

InChI Key

FECPVEISYOJZBN-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)C=CC(=C2)C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Key Structural Features :

  • 1-Methyl group : Enhances lipophilicity and may influence conformational stability.
  • 7-Carboxylate ester : Provides a reactive site for further chemical modifications, such as hydrolysis to carboxylic acids.

Synthesis: The hydrochloride salt of this compound (10a) can be synthesized via a general procedure involving deprotection of intermediates. For example, methyl 2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is treated with K₂CO₃ in methanol/water to yield the target compound .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate and related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound 1-Me, 7-COOMe C₁₂H₁₃NO₂ 207.24 (calculated) Not provided Methylated nitrogen, ester functional group
Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate 1-Oxo, 7-COOMe C₁₁H₁₁NO₃ 205.21 1245798-40-6 Oxo group increases polarity; potential metabolic instability
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride 7-CF₃ C₁₀H₁₀F₃N·HCl 237.65 (calculated) Not provided Trifluoromethyl enhances lipophilicity and stability
7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride 7-OMe C₁₀H₁₃NO·HCl 203.68 (calculated) Not provided Methoxy group improves electron density at aromatic ring
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride 4,4-diMe, 7-COOMe C₁₃H₁₅NO₂·HCl 261.73 (calculated) 1203683-65-1 Steric hindrance from dimethyl groups may reduce reactivity

Q & A

Q. What are the common synthetic routes for preparing Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate and its analogs?

Methodological Answer: The synthesis typically involves cyclization of substituted benzaldehyde precursors with methylamine derivatives. For example:

  • Cyclocondensation : Reacting methoxy-substituted benzaldehydes with methylamine under acidic conditions to form the tetrahydroisoquinoline core.
  • Esterification : Introducing the carboxylate group via esterification with methanol in the presence of a catalyst (e.g., H₂SO₄) .
  • Methylation : Quaternizing the nitrogen atom using methyl iodide or dimethyl sulfate to achieve the 1-methyl substitution .

Q. Example Reaction Conditions :

StepReagents/ConditionsYieldPurity
CyclizationAcOH, 80°C, 12h65%95%
EsterificationMeOH, H₂SO₄, reflux85%98%

Q. How is the structural integrity of this compound validated?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the tetrahydroisoquinoline scaffold and methyl/carboxylate substituents. For instance, the methyl group at position 1 appears as a singlet (~δ 2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ = 220.12 for C₁₂H₁₃NO₂) .
  • X-ray Crystallography : Resolves stereochemistry and intramolecular interactions, particularly for chiral analogs .

Advanced Research Questions

Q. What strategies address low yields in the synthesis of 7-substituted tetrahydroisoquinoline derivatives?

Methodological Answer:

  • Optimized Cyclization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C) and improve yields by 20–30% .
  • Protecting Groups : Temporarily protect reactive sites (e.g., amine groups with Boc) to prevent side reactions during carboxylate introduction .
  • Catalytic Systems : Employ Pd/C or Ru-based catalysts for selective hydrogenation of intermediates, minimizing over-reduction .

Q. Data Contradictions :

  • reports 85% purity post-esterification, while notes challenges in isolating non-oxidized byproducts. This discrepancy highlights the need for inert atmospheres during synthesis.

Q. How does this compound interact with neurological targets?

Methodological Answer:

  • Dopaminergic Pathways : In vitro assays (e.g., radioligand binding) show moderate affinity for D₂ receptors (IC₅₀ = 1.2 µM), suggesting potential modulation of dopamine signaling .
  • Neuroprotection Models : In MPTP-induced Parkinsonian marmosets, analogs reduced striatal dopamine depletion by 41% compared to controls, measured via HPLC-ECD .
  • SAR Insights : The 7-carboxylate group enhances solubility and blood-brain barrier penetration versus non-esterified analogs .

Q. What analytical methods resolve isomeric impurities in final products?

Methodological Answer:

  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients .
  • 2D NMR : NOESY correlations distinguish between cis/trans configurations of the tetrahydro ring .
  • LC-MS/MS : Identifies oxidation byproducts (e.g., quinoline derivatives) at trace levels (<0.1%) .

Data-Driven Research Challenges

Q. How to interpret conflicting bioactivity data between in vitro and in vivo models?

Case Study :

  • In vitro : High antioxidant activity (EC₅₀ = 5 µM in DPPH assay) suggests neuroprotection .
  • In vivo : Limited efficacy in rodent models (20% reduction in oxidative markers) due to rapid glucuronidation .
    Resolution :
  • Metabolite Profiling : Use LC-QTOF to identify active metabolites (e.g., demethylated derivatives).
  • Prodrug Design : Modify the carboxylate to a tert-butyl ester for improved metabolic stability .

Key Research Gaps

  • Long-Term Toxicity : No data on chronic exposure effects in neuronal cultures.
  • Enzymatic Stability : Esterase-mediated hydrolysis rates remain unquantified .

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